Lipophilicity (XLogP3) Differential: Target Compound vs. Unsubstituted Phenyl Analog
The target compound exhibits a computed XLogP3 of 4.9, which is approximately 1.8 log units higher than that of the unsubstituted phenyl analog 2-(3-bromophenoxy)-N-phenylpropanamide (XLogP3 ≈ 3.1, estimated from fragment-based calculation) [1]. This difference arises from the additional chloro and methyl substituents on the anilide ring and translates to a roughly 60‑fold increase in calculated octanol‑water partition coefficient, directly affecting membrane permeability predictions and solubility in aqueous assay buffers [2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 2-(3-bromophenoxy)-N-phenylpropanamide (estimated XLogP3 ≈ 3.1) |
| Quantified Difference | ΔXLogP3 ≈ +1.8 (≈60‑fold higher partition coefficient) |
| Conditions | XLogP3 computed by PubChem (XLogP3 3.0 algorithm) [1]; comparator value estimated by CLogP fragment addition |
Why This Matters
For procurement decisions, a 1.8‑log‑unit difference in predicted lipophilicity signals that the target compound will behave very differently in cell‑based assays, requiring distinct solubilization protocols and potentially producing divergent PK profiles if advanced to in vivo studies.
- [1] PubChem. 2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide: Computed Properties. PubChem CID 2793542. https://pubchem.ncbi.nlm.nih.gov/compound/632290-73-4#section=Chemical-and-Physical-Properties View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Methodological basis for logP‑dependent permeability scaling) View Source
